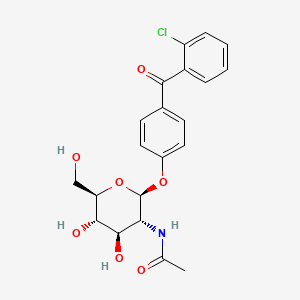
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranosyl moiety linked to a phenyl ring, further connected to a chlorophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the glycosylation of a phenolic compound with a protected glucosamine derivative, followed by deprotection and subsequent coupling with a chlorophenyl ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening and process optimization techniques can further improve the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies on the compound’s binding affinity and specificity help elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- include:
Methanone, (4-chlorophenyl)phenyl-: This compound shares a similar core structure but lacks the glucopyranosyl moiety.
Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-: This compound has an amino group instead of the acetylamino-glucopyranosyl group.
Uniqueness
The uniqueness of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(2-chlorophenyl)- lies in its glucopyranosyl moiety, which imparts distinct biological and chemical properties. This structural feature enhances its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
83357-06-6 |
|---|---|
Fórmula molecular |
C21H22ClNO7 |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[4-(2-chlorobenzoyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H22ClNO7/c1-11(25)23-17-20(28)19(27)16(10-24)30-21(17)29-13-8-6-12(7-9-13)18(26)14-4-2-3-5-15(14)22/h2-9,16-17,19-21,24,27-28H,10H2,1H3,(H,23,25)/t16-,17-,19-,20-,21-/m1/s1 |
Clave InChI |
XZECAAXYABUBCD-XGAGZNTDSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


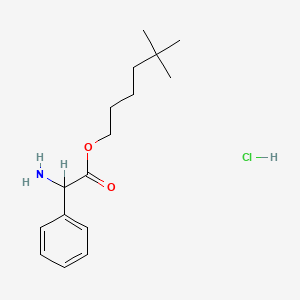

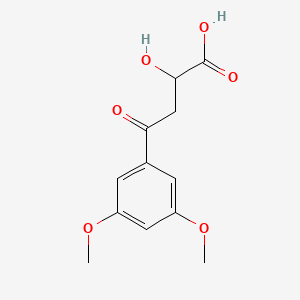
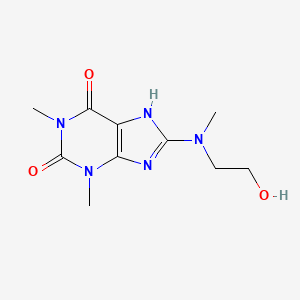

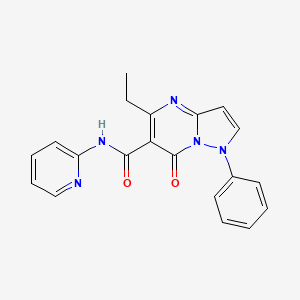
![9-(2-chlorophenyl)-3-methyl-N-(4-methylsulfonylphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B15188987.png)
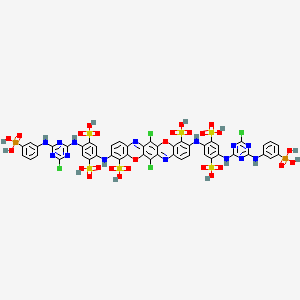
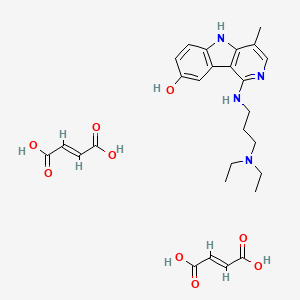

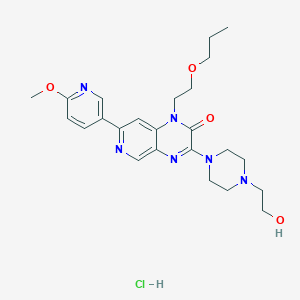


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
